4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride
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Overview
Description
4-Amino-1-methyl-2-oxabicyclo[211]hexane-3-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2+2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the efficient formation of the bicyclic structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of photochemistry for [2+2] cycloaddition can be adapted for larger-scale production, although it may require specialized equipment and conditions to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophiles used.
Scientific Research Applications
4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride
- 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
- 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid trifluoroacetic acid
Uniqueness
4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds. Its unique structure also makes it a valuable tool in various research applications, as it can interact with different molecular targets and pathways.
Properties
Molecular Formula |
C7H12ClNO3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c1-6-2-7(8,3-6)4(11-6)5(9)10;/h4H,2-3,8H2,1H3,(H,9,10);1H |
InChI Key |
ZQMDHFTZADMRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)C(=O)O)N.Cl |
Origin of Product |
United States |
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